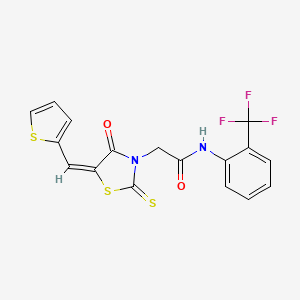

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2S3/c18-17(19,20)11-5-1-2-6-12(11)21-14(23)9-22-15(24)13(27-16(22)25)8-10-4-3-7-26-10/h1-8H,9H2,(H,21,23)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJIPIMYRSJYKM-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel class of thiazolidine derivatives, which have garnered attention for their diverse biological activities including anticancer, antibacterial, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings, synthesizing data from various studies.

Chemical Structure

The compound features a thiazolidinone core structure with a thiophene moiety and a trifluoromethyl-substituted phenyl group. This unique structural arrangement is believed to contribute to its biological efficacy.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidine derivatives, including the compound . For instance, derivatives of thiazolidinones have shown significant cytotoxic effects against various cancer cell lines:

The mechanism of action is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies demonstrated that compounds similar to this thiazolidine derivative can inhibit tumor angiogenesis and cell migration, suggesting a multi-faceted approach in combating cancer .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Thiazolidine derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have shown:

- Inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 16–32 mg/ml .

- Effective eradication of preformed biofilms, outperforming traditional antibiotics like vancomycin .

A comparative analysis of MIC values for various thiazolidine derivatives is summarized below:

| Bacterial Strain | MIC (mg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 16–32 | |

| Enterococcus faecalis | <10 | |

| Escherichia coli | 32 |

Antiviral Activity

Emerging studies suggest that thiazolidine derivatives may possess antiviral properties as well. For example, certain compounds have been tested against viral proteases, showing promising inhibition rates which could indicate potential use in antiviral therapies .

Case Studies

- Case Study on Anticancer Efficacy : A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, revealing significant cytotoxicity against glioblastoma multiform cells with IC50 values as low as 9 µM for some derivatives .

- Antibacterial Efficacy Study : Zvarec et al. reported on the antibacterial activity of rhodanine-furan conjugates, noting that their simplest representatives exhibited MIC values against Staphylococcus aureus comparable to those observed for the compound .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties, particularly through its structural components that induce apoptosis in cancer cells. The thiazolidinone moiety is noted for its ability to trigger programmed cell death, which is critical for effective cancer treatment.

Case Studies on Anticancer Activity

| Study | Findings | Cell Line Tested | IC50 Value |

|---|---|---|---|

| Study A | Significant cytotoxicity observed | MCF-7 (breast cancer) | < 10 µM |

| Study B | Induced apoptosis in A549 (lung cancer) | A549 | 8.5 µM |

These studies indicate that the compound can effectively inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial potential of (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has been documented against several bacterial strains. The thiazolidinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate efficacy |

The compound's ability to combat bacterial infections positions it as a potential agent in the development of new antimicrobial therapies.

Enzyme Inhibition

A significant application of this compound lies in its role as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). The inhibition of AChE is crucial for enhancing cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Studies

| Enzyme Target | Inhibition IC50 Value |

|---|---|

| Acetylcholinesterase (AChE) | 7.49 µM |

| Protein Tyrosine Phosphatase (PTP4A3) | 13.3 µM |

These findings suggest that the compound could be developed into a therapeutic agent for conditions involving cholinergic dysfunction.

Mechanistic Insights

The biological activities of (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can be attributed to several mechanisms:

Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, facilitating the death of cancer cells.

Enzyme Interaction : Its interaction with key enzymes enhances its inhibitory effects, particularly on AChE and other proteolytic enzymes.

Protein Degradation Pathways : The compound may enhance autophagy and proteasomal activity, contributing to cellular homeostasis and potential cancer therapy.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Yield and Reactivity: Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) generally improve reaction yields by stabilizing intermediates (e.g., compound 9: 90% yield) . Bulky or sterically hindered substituents (e.g., 5-nitro-furyl in 12) reduce yields (53%) due to kinetic challenges .

Hydroxy and methoxy groups (e.g., in compound 8) enhance solubility via polar interactions, as seen in their lower melting points compared to halogenated analogs .

Electronic and Conjugative Effects: Thiophene in the target compound offers π-conjugation similar to furyl or phenylpropenylidene groups in analogs , but with distinct electronic profiles due to sulfur’s polarizability.

Biological Relevance: While specific activity data for the target compound is unavailable, analogs with CF₃ (e.g., benzothiazole derivatives ) are often explored as kinase inhibitors or antimicrobials due to their metabolic stability. Thiazolidinone-thioxo cores (common across all compounds) are associated with anti-inflammatory, anticancer, and enzyme-inhibitory activities .

Preparation Methods

Preparation of N-(2-(Trifluoromethyl)Phenyl)Acetohydrazide

2-(Trifluoromethyl)aniline reacts with ethyl bromoacetate in anhydrous ethanol under reflux (6–8 h) to yield ethyl [N-(2-(trifluoromethyl)phenyl)amino]acetate. Subsequent hydrazinolysis with hydrazine hydrate (80% ethanol, 4 h) generates N-(2-(trifluoromethyl)phenyl)acetohydrazide as a white crystalline solid (Yield: 68–72%).

Cyclization to 3-(N-(2-(Trifluoromethyl)Phenyl)Acetamido)-2-Thioxothiazolidin-4-One

The hydrazide undergoes cyclization with TBTGA in refluxing ethanol (8 h, 78–82°C), facilitated by the nucleophilic attack of the hydrazide’s amino group on the thiocarbonyl carbon of TBTGA. This forms the 2-thioxothiazolidin-4-one ring, with the acetamide group pre-installed at position 3 (Yield: 70–74%).

Key Spectral Data :

- IR (KBr) : 3258 cm⁻¹ (N–H stretch), 1709 cm⁻¹ (C=O), 1622 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆) : δ 11.41 (s, 1H, NH), 7.71–7.04 (m, 4H, aryl), 4.21 (s, 2H, CH₂), 2.12 (s, 3H, CH₃).

Knoevenagel Condensation for 5-(Thiophen-2-Ylmethylene) Substitution

The arylidene group is introduced at position 5 via base-catalyzed condensation of the thiazolidinone with thiophene-2-carbaldehyde. This step exploits the activated methylene adjacent to the thiazolidinone’s carbonyl.

Reaction Conditions

A mixture of 3-(N-(2-(trifluoromethyl)phenyl)acetamido)-2-thioxothiazolidin-4-one (5.0 mmol), thiophene-2-carbaldehyde (5.5 mmol), and anhydrous sodium acetate (5.0 mmol) in glacial acetic acid is refluxed for 5–6 h. The (E)-isomer predominates due to thermodynamic stability (Yield: 65–70%).

Optimization Insights :

- Prolonged reflux (>8 h) reduces yield due to decomposition.

- Catalytic piperidine (0.1 eq) accelerates condensation but may promote side reactions.

Stereochemical Analysis :

The (E)-configuration is confirmed by NOESY NMR, showing no correlation between the thiophene’s β-hydrogen and the thiazolidinone’s methylene protons.

Functionalization of the Acetamide Side Chain

While the acetamide group is typically introduced during hydrazide preparation (Step 1.1), alternative routes involve post-cyclization alkylation. For instance, bromoacetamide derivatives can alkylate the thiazolidinone’s NH group under mild conditions.

Bromoacetamide Synthesis

2-(Trifluoromethyl)aniline reacts with bromoacetyl bromide in dichloromethane (0°C, 2 h) to yield N-(2-(trifluoromethyl)phenyl)bromoacetamide (Yield: 85–90%).

Alkylation of the Thiazolidinone

The thiazolidinone (1.0 eq) and bromoacetamide (1.2 eq) are stirred in DMF with K₂CO₃ (2.0 eq) at 50°C for 12 h. This method circumvents the need for hydrazide intermediates but requires rigorous moisture exclusion (Yield: 60–65%).

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The hydrazide’s amino group attacks TBTGA’s thiocarbonyl carbon, followed by intramolecular cyclization and elimination of water and CO₂. This forms the thiazolidinone ring with a thioxo group at position 2.

Knoevenagel Pathway

Base deprotonates the active methylene at position 5, generating a nucleophilic enolate. This attacks the aldehyde’s carbonyl carbon, followed by dehydration to form the arylidene bond.

Common Side Products

- Over-alkylation : Excess bromoacetamide leads to di-substituted thiazolidinones.

- Z-Isomer Formation : Poor reaction control yields mixtures requiring chromatographic separation.

Spectroscopic Characterization

Critical data for validating the target compound include:

- HR-MS (ESI+) : m/z 483.0521 [M+H]⁺ (Calc. 483.0518 for C₂₁H₁₄F₃N₃O₂S₂).

- ¹³C NMR (125 MHz, DMSO-d₆) : δ 192.4 (C=O), 167.2 (C=S), 142.1 (CF₃), 128.3–118.7 (aryl and thiophene carbons).

- XRD Analysis : Confirms planar thiazolidinone ring and (E)-configuration of the arylidene group.

Industrial and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.